N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-((2-(2-Methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole derivative characterized by a 4,5,6,7-tetrahydrobenzoimidazole core substituted with a methyl group at position 2 and a carboxamide moiety at position 4. The carboxamide nitrogen is further functionalized with a (2-(2-methoxyethoxy)pyridin-4-yl)methyl group.
Properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)pyridin-4-yl]methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12-21-15-4-3-14(10-16(15)22-12)18(23)20-11-13-5-6-19-17(9-13)25-8-7-24-2/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCLGXHCAZBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CC(=NC=C3)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The specific primary targets of this compound are currently unknown. It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of chemical and biological properties. They have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The compound’s interaction with its targets and any resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biological context. Given the broad range of activities associated with imidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic effects.
Biological Activity
N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS Number: 2034254-23-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C₁₈H₂₄N₄O₃
- Molecular Weight : 344.4 g/mol
- Structure : The compound features a benzo[d]imidazole core with a pyridine moiety, which is critical for its biological activity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including protein kinases and receptors involved in cancer proliferation and survival pathways.
Inhibition of Protein Kinases
Research indicates that compounds similar to this compound often act as inhibitors of tyrosine kinases and other kinases implicated in cancer progression. For instance:
- EGFR (Epidermal Growth Factor Receptor) : Compounds in this class have shown significant inhibitory activity against EGFR mutations associated with resistance to standard therapies .
Biological Activity Data
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Inhibition of Resistant Cancer Cells :
-
Structural Activity Relationship (SAR) Studies :
- SAR studies have elucidated that modifications in the molecular structure significantly affect the compound's binding affinity and inhibitory potency against target kinases. The presence of electron-withdrawing groups enhances biological activity by facilitating stronger interactions with the active sites of kinases .
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyethoxy group in the target compound likely enhances solubility and bioavailability compared to shorter-chain ethoxy () or non-ether substituents .
- The pyridine-carboxamide linkage is shared with and , but the 2-methoxyethoxy side chain distinguishes the target compound in terms of steric and electronic properties .
Antimicrobial and Anticancer Potential
- N-(2-(1H-Pyrrol-1-yl)ethyl) analog () : Exhibits antimicrobial activity (likely due to pyrrole’s electron-rich heterocycle) but lower kinase inhibition compared to pyridine-containing analogs .
- N-(4-Methylpyridin-2-yl) analog () : Shows moderate anticancer activity in preliminary assays, attributed to pyridine’s role in π-π stacking with target enzymes .
- Target Compound : Predicted to have enhanced kinase inhibition due to the 2-methoxyethoxy group’s ability to occupy hydrophobic pockets in binding sites, as seen in related kinase inhibitors .
Pharmacokinetic Properties
- Solubility : The 2-methoxyethoxy group in the target compound likely improves aqueous solubility compared to ’s ethoxy group, which has a shorter, less polar chain .
- Metabolic Stability : The tetrahydro ring may reduce oxidative metabolism in the liver compared to fully aromatic analogs, as observed in similar compounds .
Unique Advantages of the Target Compound
Balanced Lipophilicity : The 2-methoxyethoxy group provides moderate lipophilicity, optimizing membrane permeability without compromising solubility .
Target Selectivity : The pyridine-carboxamide scaffold is associated with kinase inhibition (e.g., CK1δ/ε in ), while the tetrahydro core may reduce off-target effects .
Synthetic Feasibility : Multi-step synthesis routes for analogous compounds (e.g., ) suggest scalability with controlled reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
